![molecular formula C41H33OP B14088764 (S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand that has garnered significant interest in the field of organic and inorganic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl with 4-methoxyphenethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) for several hours. After completion, the product is purified by column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis .
化学反応の分析
Types of Reactions
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are essential in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used to form coordination complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes that are used in catalytic cycles.
科学的研究の応用
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and in various catalytic processes in the chemical industry
作用機序
The mechanism of action of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the transition state and facilitating the catalytic cycle. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to efficient and enantioselective transformations .
類似化合物との比較
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used ch
特性
分子式 |
C41H33OP |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
[1-[2-[2-(4-methoxyphenyl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C41H33OP/c1-42-34-27-21-30(22-28-34)20-23-33-25-24-31-12-8-10-18-37(31)40(33)41-38-19-11-9-13-32(38)26-29-39(41)43(35-14-4-2-5-15-35)36-16-6-3-7-17-36/h2-19,21-22,24-29H,20,23H2,1H3 |
InChIキー |
YGXLQOZUMOHHGU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
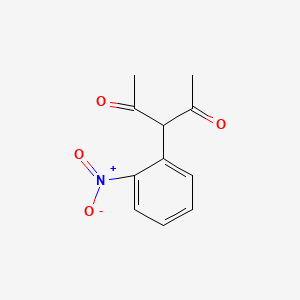
![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
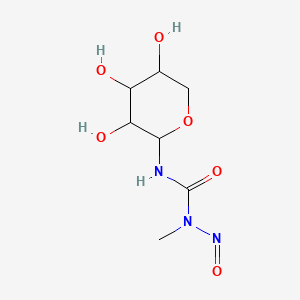
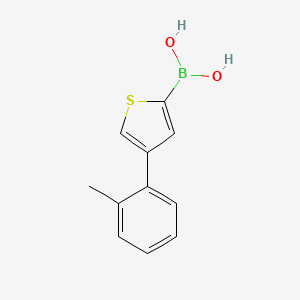
![7-(4-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088709.png)
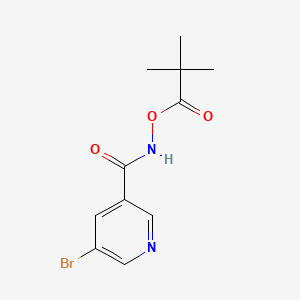
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
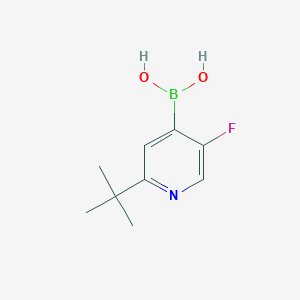
![1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
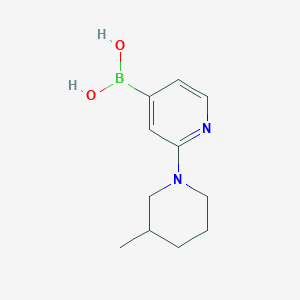
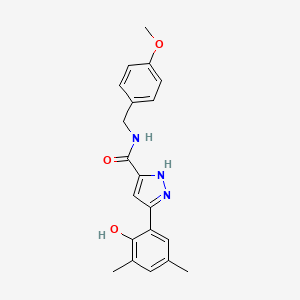
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
